N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline
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Overview
Description
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a bromoaniline moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline typically involves the condensation reaction between 4-bromoaniline and 4-(benzyloxy)benzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-fluoroaniline
- N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline
- N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-iodoaniline
Uniqueness
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its fluoro, chloro, and iodo analogs. The bromo group can participate in specific substitution reactions that are not as feasible with other halogens, making this compound valuable for certain synthetic applications.
Properties
Molecular Formula |
C20H16BrNO |
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Molecular Weight |
366.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H16BrNO/c21-18-8-10-19(11-9-18)22-14-16-6-12-20(13-7-16)23-15-17-4-2-1-3-5-17/h1-14H,15H2 |
InChI Key |
NDPVPHKWMLFGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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